4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Pyrimidine Ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Coupling Reactions: The piperazine and pyrimidine rings are then coupled using suitable reagents and catalysts.
Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is unique due to its specific combination of piperazine, pyrimidine, and morpholine rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H31N5O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[6-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C22H31N5O/c1-17-4-5-18(2)20(14-17)16-25-6-8-26(9-7-25)21-15-22(24-19(3)23-21)27-10-12-28-13-11-27/h4-5,14-15H,6-13,16H2,1-3H3 |
InChI Key |
XNLOGPYOBSFUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Origin of Product |
United States |
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